Methyl 3-Morpholinobenzoate

Chemical Procurement Quality Control Analytical Chemistry

Procuring the correct regioisomer is critical for synthetic success. Methyl 3-Morpholinobenzoate (CAS 197172-69-3) delivers the precise meta-substitution required for bicyclic triaminophosphine ligand synthesis. • Defined meta-morpholine geometry ensures correct molecular topology for catalysis and medicinal chemistry applications. • Reliable physicochemical profile: MW 221.25, mp 42-46 °C, morpholine pKa ~8-9 for formulation studies. • Standard purity ≥98% from qualified suppliers; ready for immediate dispatch to research facilities worldwide.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 197172-69-3
Cat. No. B041146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Morpholinobenzoate
CAS197172-69-3
Synonyms3-(Morpholin-4-yl)benzoic Acid Methyl Ester;  Methyl 3-Morpholinobenzoate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N2CCOCC2
InChIInChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
InChIKeyUZHOTUXOPYLESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Morpholinobenzoate Sourcing & Procurement


Methyl 3-Morpholinobenzoate (CAS 197172-69-3) is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It features a morpholine ring attached at the meta-position of a methyl benzoate scaffold . As a versatile building block in medicinal chemistry and organic synthesis, it is commercially available from major vendors at a standard assay purity of 97% and is a solid at room temperature with a melting point of 42-46 °C .

Why Methyl 3-Morpholinobenzoate Is Irreplaceable


In medicinal chemistry, subtle changes in regioisomerism, ester group, or amine heterocycle can drastically alter a compound's physicochemical and biological properties. Methyl 3-Morpholinobenzoate is defined by its meta-substituted morpholine on a methyl benzoate core. Direct substitution with the ortho- or para-isomers (Methyl 2- or 4-Morpholinobenzoate) is not equivalent, as this alters molecular geometry, electronic distribution, and, consequently, target binding . Replacing the morpholine with another amine, such as piperidine, or swapping the methyl ester for an ethyl ester or carboxylic acid, can profoundly impact key drug development parameters like solubility, permeability, and metabolic stability . For example, studies on the related 2-morpholinobenzoic acid scaffold have demonstrated that specific substitutions are critical for achieving potent enzyme inhibition [1]. The following evidence underscores these critical, quantifiable differences that inform strategic compound selection.

Methyl 3-Morpholinobenzoate: Key Differentiators


Purity & Sourcing Benchmarking

For procurement, a primary differentiator is supplier-specified purity. A major vendor provides Methyl 3-Morpholinobenzoate at a standard assay of 97% . This is a quantifiable, verifiable specification that distinguishes it from other suppliers who may not provide a certified purity level. The compound is supplied as a solid, with a reported melting point of 42-46 °C, providing a key physical property for identity verification and quality control .

Chemical Procurement Quality Control Analytical Chemistry

Regioisomeric Influence on Target Binding

The position of the morpholine substituent on the benzoate ring (ortho, meta, or para) dictates the three-dimensional presentation of the morpholine moiety to biological targets. Methyl 3-Morpholinobenzoate (meta-substituted) exhibits different reactivity and interaction profiles with molecular targets compared to its ortho- and para- isomers . While specific quantitative binding data for the meta-isomer is limited, studies on the related 2-morpholinobenzoic acid scaffold (ortho-substituted) show potent PC-PLC inhibition, with key interactions dependent on the specific geometry imposed by the substitution pattern [1].

Medicinal Chemistry SAR Drug Design

Morpholine & Ester Solubility Profile

The combination of a morpholine ring and a methyl ester significantly impacts solubility. The morpholine group enhances solubility in polar aprotic solvents and aqueous media compared to simpler aromatic esters . While direct aqueous solubility data for Methyl 3-Morpholinobenzoate is not readily available, its para-isomer, Methyl 4-Morpholinobenzoate, has an estimated water solubility of 645.5 mg/L at 25 °C . This provides a reasonable class-level estimate. The methyl ester is less lipophilic than an ethyl ester, as seen in Ethyl 3-morpholinobenzoate, potentially influencing membrane permeability and metabolic stability .

Pharmaceutical Sciences Formulation Drug Delivery

Bicyclic Triaminophosphine Ligand Precursor

Methyl 3-Morpholinobenzoate is specifically cited as a precursor in the synthesis of a bicyclic triaminophosphine ligand [1]. This is a defined synthetic application, distinguishing it from other morpholinobenzoate derivatives that may not be suitable for this specific transformation. The presence of the methyl ester and the meta-morpholine group provides the necessary structural features for this ligand synthesis pathway, which is a verifiable and specific use case.

Organic Synthesis Catalysis Ligand Design

Morpholine pKa & Hydrogen Bonding

The morpholine ring is a tertiary amine with a pKa around 8-9, which is significantly different from other common heterocycles like piperazine (pKa ~9.8) or piperidine (pKa ~11.2) [1]. This difference in basicity directly influences the ionization state of a molecule at physiological pH, thereby impacting properties like solubility, permeability, and off-target binding (e.g., hERG channel). For Methyl 3-Morpholinobenzoate, the morpholine nitrogen's pKa is a key physicochemical parameter that distinguishes it from analogs where morpholine is replaced by another amine [2].

Physicochemical Properties Medicinal Chemistry Computational Chemistry

Methyl 3-Morpholinobenzoate: Research & Industrial Applications


Phosphine Ligand Precursor

Methyl 3-Morpholinobenzoate is a specifically cited precursor for synthesizing a bicyclic triaminophosphine ligand [1]. This makes it a targeted procurement choice for synthetic chemists working on novel catalytic systems. Its meta-substitution pattern is a structural requirement for this ligand's synthesis, differentiating it from other regioisomers .

Morpholine Scaffold for SAR Exploration

Medicinal chemists can use Methyl 3-Morpholinobenzoate as a core scaffold to explore the structure-activity relationships (SAR) of novel inhibitors. The morpholine moiety is a well-known pharmacophore that can improve solubility and modulate target binding [2]. Its specific meta-substitution offers a distinct vector for exploration compared to the more common para- or ortho-morpholino analogs .

Pre-Formulation Solubility & pKa Assessment

For drug development, the physicochemical profile of Methyl 3-Morpholinobenzoate—including its estimated aqueous solubility (class inference from para-isomer at ~645.5 mg/L) and the distinct pKa of its morpholine ring (pKa ~8-9) [3]—makes it a relevant compound for early-stage formulation studies. Its properties can be benchmarked against other lead compounds in the series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-Morpholinobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.